molecular formula C16H14Cl2N4O2S B13761552 2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride

2-[7-(Benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride

Cat. No.: B13761552
M. Wt: 397.3 g/mol
InChI Key: BHSWAFYYEUJKNU-UHFFFAOYSA-N
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Description

1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride is a chemical compound with the molecular formula C16H13ClN4O2S. It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a phenylsulfonyl group. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

The synthesis of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps:

Chemical Reactions Analysis

1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-(4-Chloro-7-(phenylsulfonyl)isoquinolin-1-yl)guanidine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research purposes.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

2-[7-(benzenesulfonyl)-4-chloroisoquinolin-1-yl]guanidine;hydrochloride

InChI

InChI=1S/C16H13ClN4O2S.ClH/c17-14-9-20-15(21-16(18)19)13-8-11(6-7-12(13)14)24(22,23)10-4-2-1-3-5-10;/h1-9H,(H4,18,19,20,21);1H

InChI Key

BHSWAFYYEUJKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl

Origin of Product

United States

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